An In-depth Technical Guide to 1,2,3,4-Tetrahydro-1-naphthaleneethanol: Properties, Synthesis, and Spectroscopic Analysis
An In-depth Technical Guide to 1,2,3,4-Tetrahydro-1-naphthaleneethanol: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydro-1-naphthaleneethanol, also known as 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol, is a key organic molecule with a unique structural scaffold that combines a saturated carbocyclic ring fused to an aromatic system, appended with a primary alcohol functional group. This architecture makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structural relationship to tetralin (1,2,3,4-tetrahydronaphthalene) provides a foundation for understanding its chemical behavior, while the ethanol substituent introduces a site for further chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its spectroscopic data.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1,2,3,4-Tetrahydro-1-naphthaleneethanol is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | PubChem[1][2] |
| Molecular Weight | 176.25 g/mol | PubChem[1][2] |
| CAS Number | 68480-12-6 | PubChem[1][2] |
| Boiling Point | 98-115 °C at 5 x 10⁻³ Torr | CAS Common Chemistry[3] |
| Predicted Density | 1.028 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 15.03 ± 0.10 | ChemicalBook |
| Predicted LogP | 2.808 | ChemicalBook |
Due to the limited availability of extensive experimental data in publicly accessible literature, some of the listed properties are predicted values derived from computational models. The boiling point has been experimentally determined under reduced pressure. Extrapolation to atmospheric pressure suggests a significantly higher boiling point, characteristic of a molecule of this size and polarity. The presence of the hydroxyl group is expected to increase its polarity and potential for hydrogen bonding compared to its parent hydrocarbon, tetralin.
Synthesis of 1,2,3,4-Tetrahydro-1-naphthaleneethanol
The synthesis of 1,2,3,4-Tetrahydro-1-naphthaleneethanol can be achieved through a multi-step process starting from the commercially available 1-tetralone. This synthetic route involves a Wittig reaction to introduce the two-carbon side chain, followed by hydroboration-oxidation to yield the primary alcohol.
Experimental Protocol: Synthesis from 1-Tetralone
This protocol is a representative method for the synthesis of 1,2,3,4-Tetrahydro-1-naphthaleneethanol.
Step 1: Wittig Reaction to form 1-Vinyl-1,2,3,4-tetrahydronaphthalene
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Rationale: The Wittig reaction is a reliable method for converting a ketone into an alkene. In this step, the carbonyl group of 1-tetralone is replaced with a vinyl group.
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the suspension. The color of the reaction mixture will turn deep red, indicating the formation of the ylide.
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Stir the mixture at 0 °C for 1 hour.
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Add a solution of 1-tetralone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Extract the product with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-vinyl-1,2,3,4-tetrahydronaphthalene as a colorless oil.
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Step 2: Hydroboration-Oxidation to form 1,2,3,4-Tetrahydro-1-naphthaleneethanol
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Rationale: Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. This reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond, which in this case yields the desired primary alcohol.
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Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 1-vinyl-1,2,3,4-tetrahydronaphthalene (1.0 equivalent) from Step 1 in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 equivalents) dropwise to the solution.
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Stir the reaction mixture at room temperature for 2 hours.
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Slowly add a mixture of aqueous sodium hydroxide (3 M, 1.5 equivalents) and hydrogen peroxide (30% aqueous solution, 1.5 equivalents) to the reaction flask, maintaining the temperature below 30 °C.
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Stir the mixture at room temperature for 1 hour.
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Extract the product with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1,2,3,4-Tetrahydro-1-naphthaleneethanol as a viscous oil or low-melting solid.
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Caption: Synthetic pathway from 1-tetralone.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 1,2,3,4-Tetrahydro-1-naphthaleneethanol. While a comprehensive set of experimentally obtained spectra for this specific compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and hydroxyl protons.
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Aromatic Region (δ 7.0-7.4 ppm): A complex multiplet corresponding to the four protons on the benzene ring.
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Hydroxyl Proton (variable): A broad singlet, the chemical shift of which will depend on the concentration and solvent.
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Methylene Protons adjacent to Oxygen (δ ~3.7 ppm): A triplet corresponding to the -CH₂-OH group.
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Aliphatic Protons (δ 1.5-3.0 ppm): A series of complex multiplets arising from the protons on the saturated ring and the methylene group adjacent to the tetralin core.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
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Aromatic Carbons (δ ~125-140 ppm): Six signals corresponding to the carbons of the benzene ring.
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Carbonyl Carbon (δ ~60-65 ppm): A signal for the carbon of the -CH₂-OH group.
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Aliphatic Carbons (δ ~20-45 ppm): Five signals for the carbons of the saturated ring and the methylene group adjacent to the tetralin core.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 176. The fragmentation pattern would be expected to include characteristic losses:
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Loss of water ([M-18]⁺): A common fragmentation for alcohols.
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Loss of the ethanol side chain ([M-45]⁺): Cleavage of the bond between the tetralin core and the side chain.
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Fragments characteristic of the tetralin core.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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O-H Stretch (broad, ~3300-3400 cm⁻¹): Indicative of the hydroxyl group.
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C-H Stretch (aromatic, ~3000-3100 cm⁻¹): From the benzene ring.
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C-H Stretch (aliphatic, ~2850-2950 cm⁻¹): From the saturated ring and side chain.
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C=C Stretch (aromatic, ~1450-1600 cm⁻¹): From the benzene ring.
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C-O Stretch (~1050 cm⁻¹): From the primary alcohol.
Caption: Analytical workflow for structural confirmation.
Safety and Handling
As there is no specific Safety Data Sheet (SDS) readily available for 1,2,3,4-Tetrahydro-1-naphthaleneethanol, it is prudent to handle it with the care afforded to new or poorly characterized chemical entities. General safety precautions for handling organic chemicals should be strictly followed. Based on the safety information for the closely related compound 1,2,3,4-tetrahydronaphthalene (tetralin), the following precautions are recommended[4][5]:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.
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In case of contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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Skin: Wash off with soap and water. Remove contaminated clothing.
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Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
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Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1,2,3,4-Tetrahydro-1-naphthaleneethanol is a molecule with significant potential as a building block in organic synthesis. While comprehensive experimental data on its physical properties remains somewhat limited in the public domain, its synthesis is achievable through established organic chemistry methodologies. The predicted and expected spectroscopic data provide a solid framework for its characterization. As with any chemical, proper safety precautions are paramount during its handling and use. This guide serves as a foundational resource for researchers and developers interested in exploring the applications of this versatile compound.
References
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PubChem. 1,2,3,4-Tetrahydro-1-naphthaleneethanol. National Center for Biotechnology Information. [Link]
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CAS Common Chemistry. 1,2,3,4-Tetrahydro-1-naphthaleneethanol. CAS, a division of the American Chemical Society. [Link]
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PubChem. 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol. National Center for Biotechnology Information. [Link]
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Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
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PubChem. 1,2,3,4-Tetrahydro-1-naphthaleneethanol. National Center for Biotechnology Information. [Link]
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CAS Common Chemistry. 1,2,3,4-Tetrahydro-1-naphthaleneethanol. [Link]
